molecular formula C9H9NO B1289165 4-amino-2,3-dihydro-1H-inden-1-one CAS No. 51135-91-2

4-amino-2,3-dihydro-1H-inden-1-one

Cat. No. B1289165
CAS RN: 51135-91-2
M. Wt: 147.17 g/mol
InChI Key: HCPYYLKYVRPDKI-UHFFFAOYSA-N
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Description

4-amino-2,3-dihydro-1H-inden-1-one is a compound with the molecular formula C9H9NO . It is also known by other names such as 4-AMINO-1-INDANONE, 4-amino-2,3-dihydroinden-1-one, and 4-AMINOINDAN-1-ONE .


Synthesis Analysis

A series of 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea/thiourea derivatives have been synthesized from the reaction of 2,3-dihydro-1H-inden-1-amine with various aryl isocyanates/isothiocyanates using N,N-DIPEA base (Hunig’s base) catalyst in THF at reflux conditions .


Molecular Structure Analysis

The molecular structure of 4-amino-2,3-dihydro-1H-inden-1-one can be represented as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

4-amino-2,3-dihydro-1H-inden-1-one has a molecular weight of 147.17 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 43.1 Ų . Its exact mass and monoisotopic mass are 147.068413911 g/mol .

Scientific Research Applications

Application 1: Antibacterial and Antifungal Studies

  • Summary of the Application : The compound 4-amino-2,3-dihydro-1H-inden-1-one has been used in the synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives. These derivatives have shown significant antibacterial and antifungal properties .
  • Methods of Application or Experimental Procedures : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods . The synthesized compounds were then tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans) .
  • Results or Outcomes : Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .

Additionally, indole derivatives, which are structurally similar to 2,3-dihydro-1H-inden-1-one, have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 4-amino-2,3-dihydro-1H-inden-1-one might also have similar potential applications.

Furthermore, the compound is also used in laboratory chemicals . It’s possible that it could be used in the synthesis of other compounds or as a reagent in chemical reactions, but specific details about these potential applications are not available in the literature.

properties

IUPAC Name

4-amino-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPYYLKYVRPDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623174
Record name 4-Amino-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2,3-dihydro-1H-inden-1-one

CAS RN

51135-91-2
Record name 4-Amino-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2,3-dihydro-1H-inden-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Nitro-1-indanone (0.84 g, 4.75 mmol) was suspended in aqueous hydrochloric acid (9 M, 40 ml) and stannous chloride (3 g, 15.8 mmol) was added. The mixture was stirred at ambient temperature. After 2 h a clear solution was obtained. The stirring was continued for 23 h after which time a yellow precipitate had formed. The reaction mixture was diluted with water and washed trice with methylene chloride. The aqueous phase was made alkaline with 2 M aqueous NaOH and extracted four times with methylene chloride. The combined organic phases was washed with water, dried (Na2SO4), filtered, evaporated and finally dried to give the title compound (630 mg, 90%).
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0.84 g
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Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LM Lazinski, M Beaumet, B Roulier, R Gay, G Royal… - 2023 - chemrxiv.org
Melanogenesis inhibition constitutes a privileged therapeutic solution to treat skin hyperpigmentation, a major dermatological concern associated with the overproduction of melanin …
Number of citations: 0 chemrxiv.org

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